Revaprazan hydrochloride belongs to the class of proton pump inhibitors, specifically categorized as potassium-competitive acid blockers. This classification distinguishes it from traditional proton pump inhibitors by its unique mechanism of action, which allows it to compete with potassium ions at the active site of the proton pump in gastric parietal cells.
The synthesis of revaprazan hydrochloride involves multiple steps, utilizing various chemical reactions to produce the final product. The primary synthetic routes include:
The molecular structure of revaprazan hydrochloride features several key components:
The three-dimensional conformation and spatial arrangement of atoms in revaprazan hydrochloride can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .
Revaprazan hydrochloride participates in several chemical reactions that are crucial for its synthesis and potential modifications:
Revaprazan functions by competitively inhibiting the proton pump (H+/K+ ATPase) in gastric parietal cells. Unlike traditional proton pump inhibitors that irreversibly bind to this enzyme, revaprazan's reversible binding allows for a more controlled modulation of gastric acid secretion.
Revaprazan hydrochloride exhibits several notable physical and chemical properties:
Revaprazan hydrochloride is primarily used in clinical settings for:
The evolution of acid-suppressing therapies progressed through several transformative phases:
Table 1: Key Milestones in Potassium-Competitive Acid Blocker Development
Compound | Development Timeline | Approval Status | Key Characteristics |
---|---|---|---|
SCH28080 | Early 1980s | Discontinued (hepatotoxicity) | First potassium-competitive acid blocker prototype |
Revaprazan | 2005 | Approved in South Korea | First clinically approved potassium-competitive acid blocker |
AZD0865 | Mid-2000s | Discontinued (elevated liver enzymes) | Rapid onset but similar efficacy to esomeprazole |
Vonoprazan Fumarate | 2015 | Approved in Japan | High pKa (9.3), potent acid suppression |
Tegoprazan | 2018 | Approved in South Korea | Developed for erosive esophagitis and non-erosive reflux disease |
The historical trajectory of potassium-competitive acid blockers reflects persistent efforts to overcome limitations of proton pump inhibitors, including slow onset of action, short half-life, and significant interpatient variability due to cytochrome P450 polymorphisms. While Revaprazan Hydrochloride represented a breakthrough as the first clinically available potassium-competitive acid blocker, its therapeutic adoption remains geographically limited compared to later-generation compounds like vonoprazan [1] [7].
Revaprazan Hydrochloride belongs to the acid pump antagonists pharmacological class, specifically categorized as a potassium-competitive acid blocker. Its chemical designation is 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride, with molecular formula C₂₂H₂₃FN₄·HCl and molecular weight of 398.90 g/mol [3] [10]. The compound exists as a white to off-white solid with very low water solubility (<0.2 mg/mL) and intrinsic dissolution rate (approximately 0.0086 mg/min/cm²), presenting formulation challenges that have been addressed through solid dispersion techniques [3].
Pharmacologically, Revaprazan Hydrochloride functions through reversible inhibition of gastric H⁺,K⁺-ATPase by competitively binding to the potassium site of the proton pump. This mechanism differs fundamentally from proton pump inhibitors:
Clinically, Revaprazan Hydrochloride is approved specifically for gastritis, gastric ulcer, and duodenal ulcer in South Korea under the trade name Revanex. Its classification as an acid pump antagonist rather than a proton pump inhibitor reflects its distinct binding kinetics and pharmacological profile [2] [8]. When compared with proton pump inhibitors like rabeprazole in endoscopic submucosal dissection-induced ulcer healing, Revaprazan demonstrates comparable efficacy, with 97% of patients achieving stage S1 healing (almost complete re-epithelialization) after eight weeks of treatment [6].
Revaprazan Hydrochloride demonstrates clinically meaningful outcomes across several acid-related gastrointestinal conditions through both acid-dependent and acid-independent mechanisms:
Gastroesophageal Reflux Disease
In patients with gastroesophageal reflux disease, Revaprazan provides rapid symptom relief due to its immediate inhibition of active proton pumps without requiring acid accumulation in parietal cell canaliculi. Clinical studies indicate comparable efficacy to proton pump inhibitors for healing erosive esophagitis, though it demonstrates less consistent benefit for non-erosive reflux disease. The rapid elevation of intragastric pH (within 1-2 hours post-administration) offers an advantage over proton pump inhibitors for prompt symptom control [1] [7].
Peptic Ulcer Healing
For both gastric and duodenal ulcers, including those induced by endoscopic procedures, Revaprazan accelerates healing through:
Table 2: Efficacy of Revaprazan Hydrochloride in Endoscopic Submucosal Dissection-Induced Ulcer Healing
Healing Parameter | Revaprazan Group (n=30) | Rabeprazole Group (n=30) | Statistical Significance |
---|---|---|---|
Stage S1 at 8 weeks | 29 patients (97%) | 30 patients (100%) | p>0.05 |
Delayed bleeding episodes | 0 | 0 | Not applicable |
Adverse events | None reported | None reported | Not applicable |
Helicobacter pylori Infection
Revaprazan exhibits dual therapeutic actions against Helicobacter pylori infections:
While Revaprazan-based triple therapy regimens show promising results, current clinical evidence for Helicobacter pylori eradication primarily supports vonoprazan-based combinations, which achieve eradication rates exceeding 94% in per-protocol analyses [7].
Limitations and Therapeutic Position
Despite its favorable pharmacological profile, Revaprazan Hydrochloride has limited global adoption compared to later potassium-competitive acid blockers. Its therapeutic niche includes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7